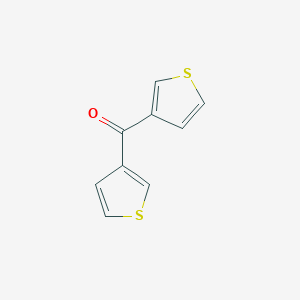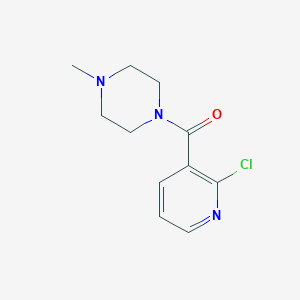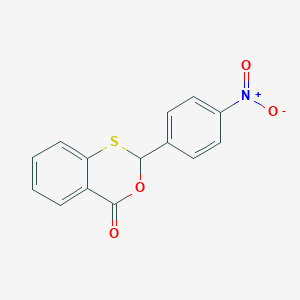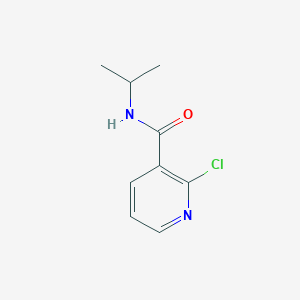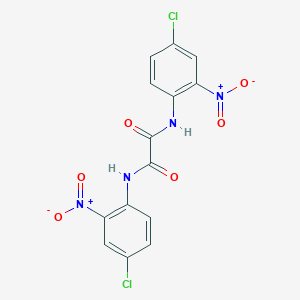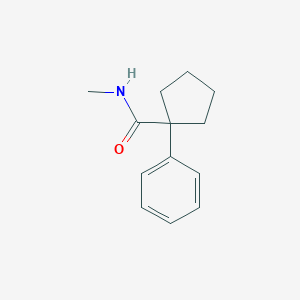
N-Methyl-1-phenylcyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-1-phenylcyclopentanecarboxamide, commonly known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the pyrovalerone family. It was first synthesized in the 1960s and gained popularity in the 2000s as a recreational drug due to its stimulant effects. However, its potential for abuse and harmful side effects led to its classification as a Schedule I controlled substance in the United States in 2011. Despite its negative reputation, MDPV has gained attention in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-Methyl-1-phenylcyclopentanecarboxamide works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. It does this by blocking the reuptake of these neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in the stimulation of the central nervous system and the production of euphoric effects.
Efectos Bioquímicos Y Fisiológicos
N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It has also been shown to cause hyperactivity, agitation, and paranoia. In addition, N-Methyl-1-phenylcyclopentanecarboxamide has been shown to have neurotoxic effects, which can lead to long-term damage to the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-1-phenylcyclopentanecarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be easily measured. However, its potential for abuse and harmful side effects make it difficult to use in human studies. In addition, the legal restrictions on N-Methyl-1-phenylcyclopentanecarboxamide make it difficult to obtain for research purposes.
Direcciones Futuras
There are a number of potential future directions for research on N-Methyl-1-phenylcyclopentanecarboxamide. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease and ADHD. Another area of interest is its potential as an antidepressant and anxiolytic. Further research is needed to fully understand the potential therapeutic applications of N-Methyl-1-phenylcyclopentanecarboxamide and to develop safe and effective treatments.
Métodos De Síntesis
N-Methyl-1-phenylcyclopentanecarboxamide is synthesized through a multi-step process involving the condensation of 2-(methylamino)-1-phenylpentan-1-one and 2-bromobenzoyl chloride. The resulting product is then reduced to form N-Methyl-1-phenylcyclopentanecarboxamide. This synthesis method has been widely used in the production of N-Methyl-1-phenylcyclopentanecarboxamide for research purposes.
Aplicaciones Científicas De Investigación
N-Methyl-1-phenylcyclopentanecarboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have an affinity for the dopamine transporter, which makes it a potential treatment for dopamine-related disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). N-Methyl-1-phenylcyclopentanecarboxamide has also been studied for its potential as an antidepressant and anxiolytic.
Propiedades
Número CAS |
101932-01-8 |
|---|---|
Nombre del producto |
N-Methyl-1-phenylcyclopentanecarboxamide |
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
N-methyl-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C13H17NO/c1-14-12(15)13(9-5-6-10-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H,14,15) |
Clave InChI |
WVSDQRXMAMFRGL-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
SMILES canónico |
CNC(=O)C1(CCCC1)C2=CC=CC=C2 |
Pictogramas |
Corrosive; Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



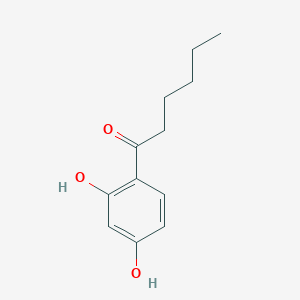
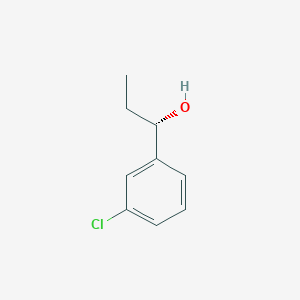
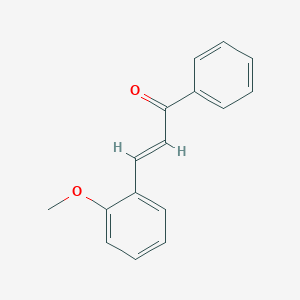
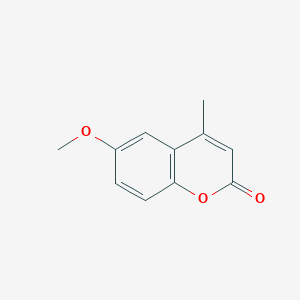
![11-Methyldibenzo[a,c]phenazine](/img/structure/B186336.png)
![2-[(3-Nitro-2-pyridinyl)amino]ethanol](/img/structure/B186337.png)
